molecular formula C16H16BrFO2 B1455079 1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene CAS No. 1402585-62-9

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene

Cat. No. B1455079
CAS RN: 1402585-62-9
M. Wt: 339.2 g/mol
InChI Key: WIILPLVEQIJWES-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethoxy)methyl-4-bromo-2-fluorobenzene is a bromofluorinated benzene derivative that has many applications in scientific research. It is a versatile molecule that can be used in a variety of ways in a laboratory setting, including in the synthesis of other compounds, as a reactant, or as a catalyst.

Scientific Research Applications

Spectroelectrochemistry

Compounds similar to “1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene” have been used in the formation of thin films for spectroelectrochemical characterization . These films can be used to study the electrochemical properties of materials, which is crucial in the development of sensors and other electronic devices.

Supramolecular Chemistry

The benzyloxyethoxy group may facilitate the formation of supramolecular structures. These structures are of interest for their potential applications in molecular electronics, photonics, and as chemical sensors due to their ability to form ordered, mechanically rigid assemblies .

properties

IUPAC Name

4-bromo-2-fluoro-1-(2-phenylmethoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFO2/c17-15-7-6-14(16(18)10-15)12-20-9-8-19-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILPLVEQIJWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene

Synthesis routes and methods

Procedure details

To a stirred solution of (4-bromo-2-fluorophenyl)methanol (5 g, 24.509 mmol) in DMF (50 mL) at 0° C. NaH (60% suspension in mineral oil, 1.96 g, 49.018 mmol) was added in portions. To the resulting suspension ((2-bromoethoxy)methyl)benzene (6.32 g, 29.41 mmol) was added at 0° C., and the reaction mixture was allowed to stir at RT for 16 h until complete consumption of (4-bromo-2-fluorophenyl)methanol, as evidenced by TLC analysis. The reaction mixture was quenched with MeOH (5 mL), diluted with ice cold water (50 mL) and was extracted with EtOAc (3×100 mL). The combined EtOAc layer was washed with water (50 mL), brine (50 mL), dried over anhydrous NaSO4, filtered and concentrated. The obtained crude compound was purified by CC using 5% EtOAc in PE as eluent to afford 1-((2-(benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene (4.2 g, 51%) as yellow liquid (TLC solvent system: 30% EtOAc in PE; Rf: 0.6).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
6.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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